molecular formula C12H16ClNO B14823927 2-Tert-butyl-5-chloro-4-cyclopropoxypyridine

2-Tert-butyl-5-chloro-4-cyclopropoxypyridine

Cat. No.: B14823927
M. Wt: 225.71 g/mol
InChI Key: XYLXEINMAHQHNW-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloro-4-cyclopropoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-chloro-4-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-tert-butyl-5-chloropyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride can yield the desired compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-chloro-4-cyclopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include ketones and aldehydes derived from the cyclopropoxy group.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Tert-butyl-5-chloro-4-cyclopropoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-5-chloropyridine: Lacks the cyclopropoxy group.

    4-Cyclopropoxypyridine: Lacks the tert-butyl and chlorine groups.

    2-Tert-butyl-4-chloropyridine: Lacks the cyclopropoxy group.

Uniqueness

2-Tert-butyl-5-chloro-4-cyclopropoxypyridine is unique due to the combination of its tert-butyl, chlorine, and cyclopropoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-tert-butyl-5-chloro-4-cyclopropyloxypyridine

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)11-6-10(9(13)7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

XYLXEINMAHQHNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)OC2CC2)Cl

Origin of Product

United States

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